1-(4-Methylphenyl)propane-1-thiol
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Overview
Description
1-(4-Methylphenyl)propane-1-thiol is an organic compound with the molecular formula C₁₀H₁₄S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of 4-methylbenzyl bromide with sodium hydrosulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides (e.g., 1,2-bis(4-methylphenyl)disulfane) and sulfonic acids.
Reduction: Thiols (e.g., this compound).
Substitution: Alkylated thiols and other substituted derivatives.
Scientific Research Applications
1-(4-Methylphenyl)propane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other thiol-specific interactions.
Comparison with Similar Compounds
Propane-1-thiol: A simpler thiol with a similar structure but lacking the aromatic ring.
1-(4-Methylphenyl)ethane-1-thiol: A related compound with a shorter carbon chain.
4-Methylbenzenethiol: An aromatic thiol with a similar structure but without the propane chain.
Uniqueness: 1-(4-Methylphenyl)propane-1-thiol is unique due to its specific combination of an aromatic ring and a thiol group attached to a propane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H14S |
---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)propane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
CBUXCIDNUUZLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)S |
Origin of Product |
United States |
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